An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylpyrimidin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenylpyrimidin-2-amine (CAS No: 31408-23-8). Due to a scarcity of publicly available experimental data for this specific isomer, this document presents high-quality predicted values for key physicochemical parameters, alongside established experimental protocols for the synthesis and characterization of closely related aminopyrimidine derivatives. Furthermore, a potential signaling pathway relevant to the broader class of pyrimidin-2-amine compounds is illustrated to provide context for its potential biological activity.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the key predicted and known properties of 5-Phenylpyrimidin-2-amine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | Anichem |
| Molecular Weight | 171.20 g/mol | PubChem |
| Predicted Melting Point | Not Available | - |
| Predicted Boiling Point | Not Available | - |
| Predicted Water Solubility | Not Available | - |
| Predicted pKa (most basic) | Not Available | - |
| Predicted LogP | Not Available | - |
| Physical Form | Solid | Sigma-Aldrich |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Phenylpyrimidin-2-amine is not widely published, the synthesis of 2-amino-5-phenylpyrimidines has been described in the literature. The following is a representative protocol adapted from established methods for the synthesis of aminopyrimidine derivatives.[1][2]
Synthesis of 2-Amino-5-phenylpyrimidine Derivatives
This protocol outlines a common synthetic route involving the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.
Materials:
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A substituted phenylmalondialdehyde or a suitable precursor (e.g., a β-ketoester or β-aldehydoester with a phenyl group at the α-position)
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Guanidine hydrochloride
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A suitable base (e.g., sodium ethoxide, potassium carbonate)
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Anhydrous ethanol or other suitable solvent
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Reflux apparatus
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Thin-layer chromatography (TLC) supplies
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Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenyl-substituted β-dicarbonyl precursor (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
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Base Addition: To the stirred solution, add a solution of the base (e.g., sodium ethoxide in ethanol, 2.2 equivalents) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) and reduce the solvent volume under reduced pressure.
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Isolation: The crude product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel to obtain the pure 5-phenylpyrimidin-2-amine derivative.
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Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Below is a generalized workflow for the synthesis and purification of aminopyrimidine derivatives.
Caption: A generalized workflow for the synthesis, purification, and characterization of 5-Phenylpyrimidin-2-amine derivatives.
Potential Signaling Pathway Involvement
While the specific biological targets of 5-Phenylpyrimidin-2-amine are not well-documented, the pyrimidin-2-amine scaffold is a common feature in a variety of kinase inhibitors.[3][4][5] For instance, derivatives of this class have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[6][7] Overexpression of PLK4 is associated with tumorigenesis and is a target for cancer therapy.
The following diagram illustrates a simplified signaling pathway involving PLK4 and its downstream effects, which could be a potential area of investigation for 5-Phenylpyrimidin-2-amine and its analogs.
Caption: A simplified diagram illustrating the potential inhibition of the PLK4 signaling pathway by a pyrimidin-2-amine derivative.
Conclusion
5-Phenylpyrimidin-2-amine is a small molecule with a core structure that is of significant interest in medicinal chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a foundation for researchers by presenting high-quality predicted values and established experimental protocols for related compounds. The potential for this class of molecules to act as kinase inhibitors, such as targeting the PLK4 pathway, highlights the importance of further investigation into its biological activities. It is recommended that the properties outlined in this guide be experimentally verified to facilitate any future drug development efforts.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
